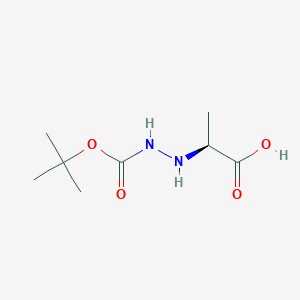

t-butoxycarbonylamino-L-alanine

Description

The Role of L-Alanine as a Fundamental Chiral Building Block

L-alanine is one of the twenty proteinogenic amino acids and is the smallest chiral amino acid. peptide.comyoutube.com Its simple methyl side chain makes it a non-polar and aliphatic amino acid. wikipedia.org The chirality of L-alanine, a consequence of its asymmetric α-carbon, makes it an invaluable chiral building block in organic synthesis. researchgate.netacs.org Chiral molecules exist as non-superimposable mirror images, or enantiomers, and often exhibit distinct biological activities. The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries.

L-alanine serves as a versatile starting material for the synthesis of a wide range of chiral compounds. researchgate.netacs.org Its inherent chirality can be transferred to new stereocenters in a target molecule, a process known as stereoselective synthesis. Furthermore, through "alanine scanning" mutagenesis, where specific amino acid residues in a protein are replaced with alanine (B10760859), researchers can elucidate the role of individual amino acids in protein structure and function. wikipedia.orgpeptide.com

Overview of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids in organic synthesis, particularly in peptide synthesis. wikipedia.org Its popularity is attributed to its ease of introduction and, most importantly, its facile removal under mildly acidic conditions. chemistrysteps.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org

The stability of the Boc group to a wide range of reaction conditions, including basic and nucleophilic environments, allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org The removal, or deprotection, of the Boc group is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgchemistrysteps.com This process generates a carbamic acid intermediate which readily decarboxylates to yield the free amine and gaseous carbon dioxide. chemistrysteps.com The formation of the stable tert-butyl cation during cleavage is a key thermodynamic driving force for this reaction. chemistrysteps.com

Scope and Importance of N-(tert-Butoxycarbonyl)-L-alanine in Contemporary Research

N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine) is a commercially available and widely utilized reagent in various areas of chemical research. chemicalbook.comchemicalbook.comtcichemicals.com Its primary application lies in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research and therapeutic purposes. nih.gov In Boc-based SPPS, Boc-L-alanine is sequentially coupled to a growing peptide chain, with the Boc group being removed at each step to allow for the addition of the next amino acid.

Beyond peptide synthesis, Boc-L-alanine serves as a crucial intermediate in the synthesis of a diverse range of organic molecules. chemicalbook.comsigmaaldrich.com For instance, it is used in the preparation of N-propargylalanine, a precursor for generating N-(3-aryl)propylated alanine residues. chemicalbook.comchemicalbook.comsigmaaldrich.com It has also been employed in the resolution of racemic mixtures and in the one-pot synthesis of hybrid tripeptidomimetics. chemicalbook.comchemicalbook.comsigmaaldrich.com The versatility and commercial availability of Boc-L-alanine have solidified its position as an indispensable tool for chemists engaged in the synthesis of complex, biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O4 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2S)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoic acid |

InChI |

InChI=1S/C8H16N2O4/c1-5(6(11)12)9-10-7(13)14-8(2,3)4/h5,9H,1-4H3,(H,10,13)(H,11,12)/t5-/m0/s1 |

InChI Key |

QVTGCEJHQKDBSH-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)NNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butoxycarbonyl L Alanine and Its Derivatives

Direct N-Protection Strategies of L-Alanine

The introduction of the Boc group onto the nitrogen atom of L-alanine can be achieved through several strategies, each with its own set of reagents and reaction conditions. These methods aim for high efficiency and preservation of the stereochemical integrity of the chiral center.

Utilization of Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O) in Aqueous and Anhydrous Media

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) or (Boc)₂O, is the most widely used reagent for the N-protection of amino acids due to its high reactivity, operational simplicity, and the generation of easily removable byproducts (tert-butanol and carbon dioxide). rsc.org The reaction can be effectively carried out in both aqueous and anhydrous environments.

In aqueous media, the reaction is typically performed by treating L-alanine with (Boc)₂O in the presence of a base. chemicalbook.comwikipedia.org Common bases include sodium hydroxide (B78521), sodium bicarbonate, or triethylamine (B128534). chemicalbook.com The base serves to deprotonate the amino group, increasing its nucleophilicity towards the carbonyl carbon of the Boc anhydride. A biphasic system, often a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF), dioxane, or tert-butyl alcohol, is frequently employed to facilitate the dissolution of both the amino acid and the anhydride. chemicalbook.comorgsyn.org For instance, a suspension of L-alanine in a water-THF mixture, when treated with sodium hydroxide and (Boc)₂O at room temperature, can yield N-Boc-L-alanine in quantitative amounts after an appropriate reaction time and work-up. chemicalbook.com

Anhydrous conditions are also suitable for Boc protection, particularly when dealing with substrates that have solubility issues in water. In these cases, the reaction is conducted in an organic solvent such as acetonitrile, dichloromethane (B109758), or dimethylformamide. wikipedia.orgorgsyn.org A base, typically an organic amine like 4-dimethylaminopyridine (B28879) (DMAP), is often used to catalyze the reaction. wikipedia.org

| Reagent | Solvent System | Base | Yield (%) | Reference |

| (Boc)₂O | Water/THF | NaOH | 100 | chemicalbook.com |

| (Boc)₂O | tert-Butyl alcohol/Water | NaOH | 78-87 | orgsyn.org |

| (Boc)₂O | Dioxane/Water | NaHCO₃ | Not specified |

Application of Carbonylating Agents

While (Boc)₂O is predominant, other carbonylating agents have been developed and utilized for the introduction of the Boc group. These reagents often offer alternative reactivity profiles or may be advantageous in specific synthetic contexts.

t-Butoxycarbonyl Chloride (BocCl): This reagent can be generated in situ from tert-butyl alcohol, phosgene, and pyridine (B92270) at low temperatures. researchgate.net It has been shown to be effective for the high-yield N-Boc protection of hindered amino acids, making it suitable for large-scale preparations. researchgate.net

t-Butylazidoformate (Boc-N₃): Historically, tert-butyl azidoformate was a widely used reagent for Boc protection. orgsyn.org However, due to its hazardous and toxic nature, its use has largely been supplanted by safer alternatives like (Boc)₂O. orgsyn.orgorganic-chemistry.org

Other Carbonylating Agents: A variety of other reagents have been explored for N-tert-butoxycarbonylation. These include tert-butyl phenyl carbonate, tert-butyl 4-nitrophenyl carbonate, and 2-(t-butoxycarbonyloxyimino)-2-phenylacetonitrile. orgsyn.org These reagents function by transferring the t-butoxycarbonyl group to the amino acid. The choice of reagent can be influenced by factors such as the specific amino acid substrate and the desired reaction conditions. orgsyn.org For example, 1-(t-butoxycarbonyl)benzotriazole has been demonstrated as an effective reagent for the amino protection of phenylalanine and phenylglycine. researchgate.net

Base-Mediated Acylation Protocols for N-Boc-L-Alanine Synthesis

The success of N-Boc-L-alanine synthesis is highly dependent on the base used to facilitate the acylation reaction. The base plays a crucial role in deprotonating the amino group of L-alanine, thereby enhancing its nucleophilicity to attack the carbonylating agent.

In aqueous systems, inorganic bases such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) are commonly employed. chemicalbook.com The pH of the reaction mixture is a critical parameter to control to ensure efficient reaction and minimize side reactions. For instance, in solid-phase peptide synthesis (SPPS) using Boc chemistry, in situ neutralization protocols where the neutralization and coupling steps occur simultaneously have been shown to be highly effective. nih.gov This approach often utilizes an organic base in conjunction with the coupling reagents.

In anhydrous media, organic bases are typically preferred. Triethylamine (NEt₃) and 4-dimethylaminopyridine (DMAP) are frequently used. wikipedia.orgresearchgate.net DMAP is a particularly effective catalyst for the N-tert-butoxycarbonylation of amines. wikipedia.org The choice of base and solvent system can significantly impact the reaction rate and yield.

Synthesis of N-(tert-Butoxycarbonyl)-L-alanine Derivatives

N-Boc-L-alanine is a versatile intermediate that can be converted into a variety of other useful building blocks. One important derivative is the corresponding aldehyde.

Preparation of N-(tert-Butoxycarbonyl)-L-alanine Aldehyde

N-(tert-Butoxycarbonyl)-L-alanine aldehyde, also known as Boc-L-alaninal, is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. nih.gov Its preparation typically involves the reduction of an activated form of N-Boc-L-alanine.

A common route involves the conversion of N-Boc-L-alanine into a Weinreb amide, (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate. researchgate.net This intermediate can then be treated with a reducing agent, such as a Grignard reagent, to yield the desired aldehyde. researchgate.net Another approach is the reduction of N-Boc-L-alanine itself. For example, N-Boc-L-phenylalaninal has been synthesized using established literature procedures as a model substrate in the development of new synthetic methods. nih.gov The selective reduction of N-Boc-protected amino acid-derived secondary amides using Red-Al® has also been reported to proceed with minimal over-reduction and no epimerization. researchgate.net

The synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids often proceeds through the corresponding N-Boc-α-amino aldehyde intermediate. nih.gov This highlights the importance of efficient and stereochemically controlled methods for the preparation of these aldehyde derivatives.

Synthesis of N-(tert-Butoxycarbonyl)-L-alanine Esters (e.g., Methyl Ester)

The esterification of N-(tert-Butoxycarbonyl)-L-alanine is a common and crucial step for its use in further synthetic applications, particularly in peptide synthesis. The methyl ester of Boc-L-alanine, for instance, serves as a versatile building block. chemimpex.com

A standard laboratory procedure for the synthesis of N-(tert-butoxycarbonyl)-L-alanine involves the reaction of L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of water and tetrahydrofuran (THF). chemicalbook.com The reaction is typically carried out at room temperature, and after an aqueous workup and acidification, N-(tert-butoxycarbonyl)-L-alanine can be isolated in high yield. chemicalbook.com

The subsequent esterification to form the methyl ester can be achieved through various methods. One common approach involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netacs.org An alternative and mild method for esterification utilizes mixed carboxylic-carbonic anhydrides. acs.org

The physical properties of N-(tert-Butoxycarbonyl)-L-alanine methyl ester are well-characterized. It is typically a white to off-white crystalline solid with a melting point in the range of 32-35°C. chembk.com

Table 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine and its Methyl Ester

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| Boc Protection | L-Alanine | Di-tert-butyl dicarbonate, Sodium hydroxide | Water, Tetrahydrofuran | Room temperature, 17 hours | N-(tert-Butoxycarbonyl)-L-alanine |

| Esterification | N-(tert-Butoxycarbonyl)-L-alanine | Methanol, Dicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine | Dichloromethane | 0°C to room temperature | N-(tert-Butoxycarbonyl)-L-alanine methyl ester |

Derivatization for Functional Group Introduction (e.g., Halogenation leading to N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester)

Further derivatization of Boc-L-alanine esters allows for the introduction of various functional groups, expanding their utility in the synthesis of non-natural amino acids and complex molecules. A notable example is the synthesis of N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester, a valuable intermediate for palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net

The synthesis of this iodo-derivative typically starts from N-(tert-butoxycarbonyl)-L-serine methyl ester. orgsyn.org The hydroxyl group of the serine derivative is first converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). orgsyn.org The subsequent reaction of the resulting N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester with sodium iodide in acetone (B3395972) leads to the formation of N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester via an SN2 displacement reaction. orgsyn.org This iodoalanine derivative can then be used in various cross-coupling reactions to introduce different substituents at the β-position. orgsyn.orgresearchgate.net

Table 2: Synthesis of N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester

| Step | Starting Material | Reagents | Solvent | Product |

| Tosylation | N-(tert-Butoxycarbonyl)-L-serine methyl ester | p-Toluenesulfonyl chloride, Triethylamine, 4-DMAP | Dichloromethane | N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester |

| Iodination | N-(tert-Butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium iodide | Acetone | N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester |

Chemoenzymatic and Biocatalytic Routes to Alanine (B10760859) Derivatives

While classical organic synthesis methods are widely used, chemoenzymatic and biocatalytic approaches are gaining increasing attention for the synthesis of alanine derivatives. These methods often offer advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. Enzymes such as amino acid dehydrogenases, transaminases, and acylases can be employed for the synthesis of L-alanine and its analogues. For instance, reductive amination of pyruvate (B1213749) catalyzed by alanine dehydrogenase can produce L-alanine. Similarly, transaminases can be used to synthesize L-alanine from pyruvate by transferring an amino group from a donor amino acid. While specific examples for the direct enzymatic synthesis of N-(tert-butoxycarbonyl)-L-alanine are less common, enzymes can be used to produce the L-alanine precursor with high enantiopurity, which is then chemically protected.

Asymmetric Synthesis Approaches Utilizing L-Alanine Precursors

The chirality of amino acids is crucial for their biological function. Therefore, asymmetric synthesis methods that allow for the stereoselective formation of alanine analogues are of significant importance.

Stereoselective Formation of Chiral Alanine Analogues

The stereoselective synthesis of chiral alanine analogues often involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter. One common strategy is the alkylation of a chiral glycine (B1666218) enolate equivalent, where the stereochemical outcome is directed by a chiral auxiliary attached to the nitrogen or carboxyl group. After the alkylation step, the auxiliary can be removed to yield the desired chiral alanine analogue. Another approach involves the asymmetric hydrogenation of dehydroamino acid precursors using chiral rhodium or ruthenium catalysts. This method allows for the preparation of a wide variety of α-amino acids with high enantioselectivity.

Synthesis of α-Substituted Alanines (e.g., α-vinylalanine, α-ethynylalanine)

The synthesis of α-substituted alanines, such as α-vinylalanine and α-ethynylalanine, introduces unsaturation at the α-position, providing valuable building blocks for the synthesis of modified peptides and other biologically active molecules. One route to α-vinylalanine involves the palladium-catalyzed vinylation of a suitable α-haloalanine derivative. Similarly, α-ethynylalanine can be synthesized via the coupling of an α-haloalanine with a terminal alkyne, often catalyzed by a palladium and copper co-catalyst system (Sonogashira coupling). These unsaturated amino acids can undergo a variety of further transformations, making them versatile synthetic intermediates.

Preparation of β-Aryl Alanines via Catalytic Reactions

β-Aryl alanines are an important class of non-natural amino acids that are found in a number of biologically active compounds. A powerful method for their synthesis is the palladium-catalyzed cross-coupling reaction of a β-haloalanine derivative, such as N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester, with an arylboronic acid (Suzuki coupling) or an arylstannane (Stille coupling). orgsyn.org For example, the reaction of N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester with an organozinc reagent derived from methyl 4-iodobenzoate (B1621894) in the presence of a palladium catalyst yields N-(tert-butoxycarbonyl)-β-[4-(methoxycarbonyl)phenyl]alanine methyl ester. orgsyn.org This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the β-position of alanine with retention of stereochemistry at the α-carbon.

Asymmetric Syntheses of Pyrazolidinones and Related Heterocycles

The chiral backbone of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine) serves as a valuable starting point for the stereocontrolled synthesis of pyrazolidinones and more complex heterocyclic systems. These methods leverage the inherent chirality of the amino acid precursor to induce asymmetry in the final products.

One notable application involves the preparation of chiral 4-[(t-butoxycarbonyl)amino]-pyrazolidin-3-one, a key precursor for a class of bicyclic pyrazolidinone antibacterials. researchgate.net The synthesis of these compounds often involves a critical cyclization step. A key strategy employs a Mitsunobu reaction to achieve this cyclization, utilizing the trifluoroacetyl group as a protecting group during the process. researchgate.net Another powerful method for constructing these heterocyclic cores is the 1,3-dipolar cycloaddition reaction. In this approach, a pyrazolidinium ylide reacts with substituted vinyl sulfones. The subsequent elimination of benzenesulfinic acid from the resulting cycloadducts yields the desired bicyclic pyrazolidinones. researchgate.net These reactions are often highly regioselective, particularly with (E)-olefin isomers. researchgate.net

Furthermore, derivatives of N-Boc protected amino acids are instrumental in the synthesis of related complex heterocycles, such as spirooxazolidines embedded with a pyrazolinone moiety. An efficient organocatalytic asymmetric domino reaction has been developed for this purpose. nih.govrsc.org This reaction occurs between N-Boc ketimines, which are derived from pyrazolin-5-ones, and γ-hydroxyenones. nih.govrsc.org The process is catalyzed by a hydroquinine-derived bifunctional squaramide catalyst, which has been identified as the most effective for this cascade spiroannulation. rsc.orgresearchgate.net This methodology is significant as it allows for the creation of two stereocenters in a single synthetic operation. rsc.orgresearchgate.net

The research findings highlight the effectiveness of this domino reaction, yielding the desired spirocyclic products with good yields, moderate to good diastereoselectivities, and high enantioselectivities. rsc.orgresearchgate.net

Detailed Research Findings for Spirooxazolidine Synthesis

| Reactants | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

| N-Boc pyrazolinone ketimines and γ-hydroxyenones | Hydroquinine derived bifunctional squaramide | up to 3.3 : 1 | up to >99% | Good | rsc.orgresearchgate.net |

This protocol has proven to be robust and is suitable for scale-up reactions, demonstrating its potential for practical applications in the synthesis of complex chiral molecules. rsc.orgresearchgate.net

Chemical Transformations and Reactivity Profiles of N Tert Butoxycarbonyl L Alanine

Selective Deprotection Methodologies

The strategic removal of the Boc protecting group is a cornerstone of its utility in synthetic chemistry. This process, known as deprotection, unmasks the primary amine, allowing for subsequent reactions, most notably the formation of a peptide bond.

Acid-Catalyzed Boc Group Cleavage and Resulting Chemical Species

The N-tert-butoxycarbonyl (Boc) group is characterized by its stability in basic and nucleophilic environments, yet its lability under acidic conditions. This selective reactivity is fundamental to its application in synthesis. The most common method for cleaving the Boc group is through acidolysis, typically employing strong acids. masterorganicchemistry.com

Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, often used in a solution with a scavenger cation and a solvent like dichloromethane (B109758) (DCM). The concentration of TFA can be varied, but it is frequently used in the range of 20% to 50% in DCM. reddit.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the free amine of the L-alanine, carbon dioxide, and the stable tert-butyl cation, which is then trapped by the scavenger or solvent. The volatile nature of the butylene byproduct is an advantage in purification processes.

The resulting chemical species after deprotection is the protonated L-alanine, which is then typically neutralized in a subsequent step to allow the free amine to participate in a coupling reaction.

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Most common method, especially in solid-phase peptide synthesis (SPPS). researchgate.net |

| Hydrogen Chloride (HCl) | In an organic solvent like dioxane or diethyl ether | An alternative to TFA, can be effective at 0°C. reddit.com |

Orthogonal Deprotection Strategies in Multistep Syntheses

In the synthesis of complex peptides, multiple protecting groups are often required for the various functional groups present in the amino acid side chains. researchgate.net An orthogonal protection strategy is one in which specific protecting groups can be removed under distinct reaction conditions without affecting the others. kilobio.com This allows for precise, site-specific modifications. sigmaaldrich.com

The Boc/Benzyl (Bzl) strategy is a classic example of an orthogonal approach in solid-phase peptide synthesis (SPPS). researchgate.net In this scheme, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups and the C-terminal linkage to the resin are often protected by groups that are cleaved by stronger acids, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). researchgate.net The Boc group can be selectively removed with TFA, leaving the benzyl-based side-chain protection and the resin linkage intact. masterorganicchemistry.comresearchgate.net

This strategy is orthogonal to the widely used Fmoc/tBu strategy, where the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a mild base (like piperidine), while the tert-butyl (tBu) based side-chain protecting groups are cleaved by acid (TFA). researchgate.netkilobio.com The choice between Boc and Fmoc strategies depends on the specific peptide sequence and the presence of acid- or base-sensitive functionalities. kilobio.com For instance, if a peptide is sensitive to acid, the Fmoc strategy with its mild basic deprotection would be preferred. kilobio.com Conversely, for base-sensitive peptides, the Boc strategy is more suitable. kilobio.com

Table 2: Comparison of Boc and Fmoc Orthogonal Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Acid (e.g., TFA) researchgate.net | Base (e.g., Piperidine) kilobio.com |

| Side-Chain/Linker | Benzyl (Bzl) based | tert-Butyl (tBu) based |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) researchgate.net | Acid (e.g., TFA) researchgate.net |

| Compatibility | Good for base-sensitive peptides. kilobio.com | Good for acid-sensitive peptides. kilobio.com |

Reactions Involving the Carboxyl Group of N-(tert-Butoxycarbonyl)-L-alanine

The carboxylic acid moiety of Boc-L-alanine is a key site for chemical modification, enabling the elongation of the peptide chain or the synthesis of various derivatives.

Esterification and Amidation Reactions

The carboxyl group of Boc-L-alanine can readily undergo esterification. For example, Steglich esterification, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be used to form esters with various alcohols. reddit.com This reaction is crucial for preparing C-terminally modified peptides or for introducing specific ester groups for further transformations.

Amidation reactions are also fundamental, representing the formation of a peptide bond. Boc-L-alanine can be coupled with the free amino group of another amino acid or peptide. This reaction is typically facilitated by coupling agents to form the amide linkage efficiently and with high yields.

Activation Strategies for Peptide Bond Formation (e.g., Active Esters)

To facilitate peptide bond formation, the carboxyl group of Boc-L-alanine must be activated to make it more susceptible to nucleophilic attack by an amino group. researchgate.net This "activation" prevents the need for harsh conditions that could lead to side reactions or racemization. rsc.org

A common strategy is the in-situ formation of an active intermediate using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used. researchgate.net

Alternatively, the carboxyl group can be converted into a stable but reactive "active ester" prior to the coupling step. rsc.orgdntb.gov.ua These active esters, such as N-hydroxysuccinimide (HONSu) esters, can be isolated and then reacted with an amino component to form the peptide bond. researchgate.net This approach offers good control over the reaction and helps to minimize the risk of epimerization. rsc.org

Table 3: Common Coupling Agents and Active Esters for Peptide Bond Formation

| Reagent/Method | Description |

|---|---|

| DCC (Dicyclohexylcarbodiimide) | A classic coupling reagent that activates the carboxyl group, forming a reactive O-acylisourea intermediate. masterorganicchemistry.comresearchgate.net |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating easier purification. Often used with additives like HOBt. |

| HATU | A highly efficient uronium-based coupling agent known to provide superior yields in SPPS. |

| Active Esters (e.g., N-hydroxysuccinimide esters) | Pre-formed, stable esters that react cleanly with amines to form peptide bonds, minimizing racemization. rsc.orgresearchgate.net |

Transformations of the Alanine (B10760859) Side Chain

While the methyl side chain of alanine is generally considered non-reactive, specific synthetic methods allow for its transformation, leading to the creation of non-natural amino acids. peptide.comyoutube.com Boc-L-alanine serves as a precursor in these syntheses.

For instance, Boc-L-alanine can be used in the preparation of N-propargylalanine, which is a precursor for generating N-(3-aryl)propylated alanine residues. sigmaaldrich.comsigmaaldrich.com Another significant transformation involves the conversion of a related serine derivative into N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. This is achieved by first converting N-(tert-butoxycarbonyl)-L-serine methyl ester into a tosylate, followed by reaction with sodium iodide. orgsyn.org This β-iodoalanine derivative is a valuable building block for synthesizing non-natural α-amino acids through palladium-catalyzed cross-coupling reactions. orgsyn.org

C-H Activation Processes and Ligand Applications

N-(tert-Butoxycarbonyl)-L-alanine and its derivatives have emerged as important ligands in transition metal-catalyzed C-H activation reactions. sigmaaldrich.com These reactions allow for the direct functionalization of otherwise unreactive C-H bonds, offering a powerful tool for the synthesis of complex molecules. The carboxylate group and the Boc-protected amino group of Boc-L-alanine can act as a bidentate directing group, facilitating the selective activation of specific C-H bonds in a substrate. springernature.com

For instance, N-acyl amino acids derived from Boc-L-alanine have been successfully employed as ligands in ruthenium(II)-catalyzed meta-C-H tert-alkylation reactions. springernature.com These ligands enable the introduction of alkyl groups at the meta-position of aromatic rings, a transformation that is traditionally difficult to achieve. The ability to use removable auxiliaries based on amino acids like alanine adds to the synthetic utility of this methodology. springernature.com Furthermore, palladium-catalyzed intramolecular C(sp³)–H arylation has been demonstrated at the C-termini of peptides containing N-methyl alanine, leading to the formation of cyclophane-braced peptide macrocycles. springernature.com

Modifications Leading to Substituted Alanine Residues

The chemical modification of N-(tert-butoxycarbonyl)-L-alanine is a key strategy for the synthesis of various substituted alanine residues, which are valuable components in medicinal chemistry and peptide science. chemicalbook.com These modifications can introduce diverse functionalities into the alanine side chain, leading to non-proteinogenic amino acids with unique properties.

One common approach involves the use of Boc-L-alanine as a precursor for N-propargylalanine, which in turn is used to generate N-(3-aryl)propylated alanine residues. chemicalbook.comchemicalbook.com Another significant modification is the synthesis of heterocyclic β-substituted alanine derivatives. This can be achieved through a Michael addition of heterocyclic nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester, a derivative of Boc-L-alanine. researchgate.net This method has been successfully used to synthesize β-(pyrazol-1-yl) and β-(1,2,4-triazol-1-yl)-alanine derivatives in high yields under mild conditions. researchgate.net

Advanced Synthetic Reactions with N-(tert-Butoxycarbonyl)-L-alanine Derivatives

Sonogashira Coupling Reactions in Functionalized Amino Acid Synthesis

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction has been effectively applied to derivatives of N-(tert-butoxycarbonyl)-L-alanine to synthesize highly functionalized and structurally diverse amino acids. chemicalbook.com

A notable application is the synthesis of hexaaryl-based alanine ester derivatives. In a specific example, N-Boc protected, enantioenriched alanines containing two 4-bromobiphenyl (B57062) moieties were reacted with phenylacetylene (B144264) via a palladium-catalyzed Sonogashira coupling. nih.gov This reaction successfully produced dialkyne-incorporated, enantioenriched hexaaryl-based alanine derivatives in good yields (63–66%) while maintaining high enantiopurity. nih.gov The mild reaction conditions of the Sonogashira coupling, including the use of a mild base and the ability to perform the reaction at room temperature and in aqueous media, make it particularly suitable for the synthesis of complex molecules derived from amino acids. wikipedia.org

Cyclization Reactions for Heterocyclic Compound Formation

Derivatives of N-(tert-butoxycarbonyl)-L-alanine are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are fundamental in organic chemistry for constructing ring systems that are prevalent in pharmaceuticals and natural products. youtube.com

For example, N-(tert-butoxycarbonyl)-3-(5-oxazolyl)-DL-alanine, a derivative of alanine, contains an oxazole (B20620) ring that can be formed through a cyclization reaction involving precursors like an α-hydroxy ketone and an amide. The Boc protecting group is crucial in these syntheses as it allows for selective deprotection under acidic conditions to reveal the amine functionality for further reactions. Another application involves the synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities, which can be achieved through a one-pot synthesis utilizing Boc-L-alanine. chemicalbook.comchemicalbook.com

Catalytic Hydrogenation and Diastereoselective Outcomes

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. When applied to derivatives of N-(tert-butoxycarbonyl)-L-alanine, this reaction can lead to interesting and useful diastereoselective outcomes.

A key example is the synthesis of saturated N-heterocycles through a catalytic hydrogenation cascade. nih.gov In one instance, a Cbz-protected octahydroindole was obtained with a high diastereomeric ratio (>95:5) as the all-cis product. nih.gov The stereochemical outcome of these hydrogenations can be influenced by the substituents on the starting material. For instance, a 2-ethyl substituent on an octahydroindole resulted in a slightly lower diastereoselectivity, while 3-substituted octahydroindoles yielded a mixture of three isomers with decreased diastereoselectivity. nih.gov Notably, the hydrogenation of L-alanine to L-alaninol over a ruthenium on carbon catalyst has been shown to proceed with retention of stereochemistry at the alpha-carbon, despite complete hydrogen exchange at this position. nih.gov This stereoretentive C-H bond activation highlights the subtle control that can be achieved in catalytic hydrogenation reactions. nih.gov

Regioselective and Stereoselective Functionalizations

The ability to control the regioselectivity and stereoselectivity of reactions involving N-(tert-butoxycarbonyl)-L-alanine and its derivatives is crucial for the synthesis of well-defined and complex molecular architectures.

A powerful strategy for achieving such control is the use of a directing group. For instance, an 8-aminoquinoline (B160924) directing group has been used in the palladium-catalyzed β-C(sp³)–H arylation of alanine derivatives. nih.gov This approach allowed for the double β-C(sp³)–H arylation of an N-Boc protected alanine carboxamide with 4-bromo-4′-iodobiphenyl, leading to an alanine derivative with two 4-bromobiphenyl moieties. nih.gov The subsequent removal of the directing group and further transformations, such as Suzuki coupling reactions, enabled the synthesis of enantioenriched teraryl- and quateraryl amino acid motifs. nih.gov These successive diastereoselective C(sp³)–H arylation and Suzuki coupling reactions demonstrate a high level of control over the final structure of the polyaryl unnatural amino acid motifs. nih.gov

Advancements in the Synthesis of N-Methyl-L-alanine Derivatives: A Focus on the Reduction of N-(tert-Butoxycarbonyl)-L-alanine

The transformation of N-protected amino acids into their N-methylated counterparts is a critical process in medicinal chemistry and peptide science, often enhancing the pharmacokinetic properties of parent molecules. A significant development in this area is the direct reduction of the N-(tert-butoxycarbonyl) (Boc) protected amine functionality to an N-methyl group. This article focuses on the chemical transformations and reactivity profiles involved in the reduction of N-(tert-Butoxycarbonyl)-L-alanine to yield N-methyl-N-(tert-butoxycarbonyl)-L-alanine.

5 Reduction of N-Boc Protected Amines to N-Methyl Amines

A novel and efficient method for the reduction of N-Boc protected amines to their corresponding N-methyl amines has been developed, utilizing a magnesium-catalyzed hydroboration reaction. organic-chemistry.orgnih.govacs.org This approach presents a sustainable alternative to traditional methods, which often rely on hazardous reagents. organic-chemistry.org

Detailed Research Findings

Research conducted by M. Magre, M. Szewczyk, and M. Rueping has demonstrated the efficacy of a magnesium-catalyzed reduction of various linear and cyclic carbamates, including N-Boc protected amines, to N-methyl amines. organic-chemistry.orgnih.govacs.org The reaction typically employs a magnesium catalyst, such as dibutylmagnesium (B73119) (MgBu2), and a reducing agent like pinacolborane (HBpin). organic-chemistry.org The process is notable for its efficiency under solvent-free conditions and its applicability to a wide range of substrates with diverse electronic and steric properties. organic-chemistry.org

The general procedure for this transformation involves the treatment of the N-Boc protected amine with the magnesium catalyst and the hydroboration reagent. The reaction proceeds to furnish the N-methylated product in good to excellent yields. While the specific reduction of N-(tert-Butoxycarbonyl)-L-alanine is not explicitly detailed in the primary publication, the methodology has been successfully applied to a variety of N-Boc protected amines, showcasing its broad utility.

To illustrate the reaction conditions and efficacy of this method, the following table presents data for the reduction of representative N-Boc protected amine substrates.

Table 1: Magnesium-Catalyzed Reduction of N-Boc Protected Amines to N-Methyl Amines

| Substrate | Catalyst (mol%) | Reducing Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-dibenzylamine | 10 | HBpin (3.5) | 80 | 16 | 92 |

| N-Boc-aniline | 10 | HBpin (3.5) | 100 | 16 | 95 |

| N-Boc-pyrrolidine | 10 | HBpin (3.5) | 80 | 16 | 85 |

Data sourced from Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. organic-chemistry.orgnih.govacs.org

The proposed mechanism for this transformation suggests that an active magnesium-hydride species is crucial for all reduction steps, including the cleavage of the C-O bond within the carbamate (B1207046) group. organic-chemistry.org This innovative approach allows for the N-Boc group to serve as a masked methyl precursor, a valuable strategy in synthetic planning. organic-chemistry.org

Further research into the application of this magnesium-catalyzed reduction to a broader range of N-Boc protected amino acids, including N-(tert-Butoxycarbonyl)-L-alanine, is anticipated to provide more specific data and expand the synthetic utility of this methodology.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

As a protected amino acid, Boc-L-alanine serves as a fundamental chiral pool starting material. The defined stereocenter of the L-alanine core is leveraged by chemists to introduce chirality into target molecules, a critical aspect for biological activity.

Precursors for Natural Product Fragments (e.g., Calyculin C, Superstolide A)

The structural complexity of natural products often requires the use of readily available chiral synthons. While the direct use of Boc-L-alanine for Calyculin C is not prominently documented in the reviewed literature, the closely related aldehyde derivative of its enantiomer, (R)-N-Boc-alaninal, has been instrumental in the synthesis of a key segment of Superstolide A.

In a notable study, the addition of chiral allenylzinc reagents to (R)-N-Boc-alaninal was explored as a strategic route to form the C20-C26 fragment of the marine macrolide Superstolide A. nih.gov This reaction demonstrated excellent diastereoselectivity, highlighting how the Boc-protected alanine (B10760859) scaffold can serve as a template for constructing complex stereochemical arrays found in natural products. nih.gov

Synthesis of Bioactive Small Molecules and Pharmaceutical Intermediates

Boc-L-alanine is a cornerstone intermediate in the pharmaceutical industry for the synthesis of a wide array of bioactive small molecules. chemimpex.com Its applications include its use in preparing N-propargylalanine, which is a key precursor for generating N-(3-aryl)propylated alanine residues. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a valuable intermediate in the production of various agrochemicals and can be used in the resolution of racemic mixtures, such as 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol. sigmaaldrich.comsigmaaldrich.com The compound's role as a protected amino acid makes it suitable for biochemical research and pharmaceutical manufacturing. sdfine.com

Interactive Table: Applications in Bioactive Molecule Synthesis

| Application | Description | Key Precursor |

|---|---|---|

| Pharmaceutical Intermediates | Serves as a fundamental building block in the development of new drugs. chemimpex.com | Boc-L-alanine |

| N-Propargylalanine Synthesis | Used to prepare precursors for N-alkylated alanine residues. sigmaaldrich.comsigmaaldrich.com | Boc-L-alanine |

| Chiral Resolution | Employed to separate racemic mixtures of other chemical compounds. sigmaaldrich.comsigmaaldrich.com | Boc-L-alanine |

| Agrochemical Production | Acts as an intermediate in the synthesis of agricultural chemicals. chemimpex.com | Boc-L-alanine |

Generation of Peptidomimetics and Hybrid Structures

The creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability—is a major focus of medicinal chemistry. Boc-L-alanine is a standard reagent in solid-phase peptide synthesis (SPPS), the foundational technique for building both peptides and their mimetic analogues. chemimpex.com Its Boc protecting group is crucial for the stepwise assembly of amino acid chains. chemimpex.com

Research has demonstrated the use of Boc-L-alanine in the one-pot synthesis of hybrid tripeptidomimetics that feature both amide and imide functionalities. sigmaaldrich.comsigmaaldrich.com It has also been used to create specialized amino acid derivatives, such as Boc-L-a-(5-bromothienyl)-L-alanine, which are designed to build bioactive peptides with enhanced pharmacological profiles. chemimpex.com In another example, enzymes have been used to synthesize the L-alanyl-L-alanine cross-bridge found in the peptidoglycan of Enterococcus faecalis, a process where protected alanines are conceptually fundamental. nih.gov

Development of Targeted Therapeutic Agents

The specific structural features of Boc-L-alanine make it a valuable starting point for the rational design of drugs that target specific proteins, such as enzymes and receptors, with high selectivity.

Design of Inhibitors (e.g., Human Cytomegalovirus Protease, Hepatitis C Virus Protease)

While many protease inhibitors are peptide-based, the direct synthesis of inhibitors for Human Cytomegalovirus (HCMV) protease from Boc-L-alanine is not extensively detailed in the surveyed literature. However, the development of inhibitors for other viral proteases, like that of Hepatitis C Virus (HCV), often relies on peptide-based scaffolds where protected amino acids are key.

For HCV, the NS3/4A protease is a validated drug target. Research into inhibitors has involved the synthesis of peptidomimetic compounds and substrate-based peptide inhibitors. researchgate.netdiva-portal.org For instance, new classes of tryptophan-derived HCV NS3/4A protease inhibitors have been synthesized starting from N-Boc-protected L-tryptophan, a process analogous to how Boc-L-alanine would be used. acs.org The development of the first-generation HCV protease inhibitor boceprevir (B1684563) stemmed from a structure-based design approach using peptide-like molecules with ketoamide moieties, a strategy that relies on the principles of peptide chemistry where Boc-amino acids are fundamental. nih.gov

Synthesis of Receptor Modulators (e.g., CXCR3 Antagonists, Opioid Modulators)

The modulation of cell surface receptors is a key strategy for treating a multitude of diseases, including inflammatory conditions and pain.

CXCR3 Antagonists: The chemokine receptor CXCR3 is a target for inflammatory and autoimmune diseases. While the L-enantiomer is the subject of this article, it is noteworthy that its mirror image, Boc-D-alanine, has been successfully used in the synthesis of a potent pyrido[2,3-d]-pyrimidine-based CXCR3 antagonist. This highlights the utility of the Boc-alanine scaffold in generating such receptor modulators.

Opioid Modulators: Boc-protected amino acids are central to the synthesis of peptide-based opioid receptor modulators. For example, highly potent agonists for both the µ and δ opioid receptors have been prepared through stepwise solution-phase peptide synthesis using Nα-Boc chemistry. nih.gov This methodology allows for the creation of enkephalin-like tetrapeptides with modified C-termini designed to enhance lipophilicity and bioavailability. nih.gov Similarly, the synthesis of the bifunctional peptide DIPP-NH₂, which has mixed δ-opioid antagonist and µ-opioid agonist activity, uses Nα-Boc protected amino acids as key reagents. nih.gov The fentanyl scaffold has also been modified using fragments attached via synthesis involving Boc-protected intermediates to create multitarget analgesics. mdpi.com

Interactive Table: Research Findings on Therapeutic Agents

| Therapeutic Target | Compound Type | Role of Boc-Alanine Scaffold | Key Findings |

|---|---|---|---|

| Superstolide A | Natural Product Fragment | Precursor to C20-C26 segment (using Boc-D-alaninal). nih.gov | Addition of allenylzinc reagents to the alanine-derived aldehyde showed excellent stereocontrol. nih.gov |

| HCV NS3/4A Protease | Peptidomimetic Inhibitor | Analogous starting material (N-Boc-L-tryptophan used). acs.org | Structure-based design using peptide-like scaffolds is a key strategy. nih.gov |

| µ and δ Opioid Receptors | Peptide Agonist | Core component in Nα-Boc solid-phase synthesis. nih.gov | Resulted in highly potent ligands with increased lipophilicity. nih.gov |

| δ-Opioid Receptor | Bifunctional Peptide Ligand | Building block in solid-phase synthesis. nih.gov | Synthesis of DIPP-NH₂ provides a basis for developing drugs with fewer side effects. nih.gov |

Fluorinated Alanine Analogues in Drug Discovery Research

The strategic incorporation of fluorine into amino acids represents a powerful tool in medicinal chemistry and drug discovery. Fluorinated analogues of natural amino acids, including alanine, are of significant interest due to the unique properties imparted by the fluorine atom. Its high electronegativity, small size, and ability to form strong bonds with carbon can modulate the parent molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Furthermore, the introduction of the fluorine-18 (B77423) (¹⁸F) isotope into these molecules provides valuable tracers for Positron Emission Tomography (PET) imaging, a critical noninvasive diagnostic tool, particularly in oncology for visualizing tumor metabolism. nih.gov

A key challenge in the synthesis of these analogues is achieving enantiomeric purity, as typically only one enantiomer possesses the desired biological activity. One effective method involves the preparation of a racemic N-protected fluoro-alanine derivative, followed by an enzymatic resolution to isolate the desired L-enantiomer.

A notable example is the synthesis of optically pure N-Boc-3-fluoro-L-alanine. psu.edu The process begins with the synthesis of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester. This racemic ester is then subjected to enzymatic resolution using the hydrolytic enzyme papain. The enzyme selectively catalyzes the hydrolysis of the methyl ester of the L-enantiomer, converting it to the corresponding carboxylic acid (N-Boc-3-fluoro-L-alanine), while leaving the D-enantiomer as the unreacted methyl ester (N-Boc-3-fluoro-D-alanine methyl ester). psu.edu This stereoselective transformation allows for the straightforward separation of the two enantiomers, yielding the biologically relevant L-form in high optical purity. Subsequent deprotection of the Boc group can then afford 3-fluoro-L-alanine for further use. psu.edu

Table 1: Enzymatic Resolution of N-Boc-3-fluoro-DL-alanine Methyl Ester

| Step | Description | Starting Material | Reagent/Enzyme | Product(s) | Outcome |

| 1 | Racemic Synthesis | Methyl 2,3-dibromopropionate | 1. BrF₃, SnCl₄2. NaN₃3. H₂/Pd4. Boc₂O | N-Boc-3-fluoro-DL-alanine methyl ester | Preparation of racemic precursor |

| 2 | Enzymatic Resolution | N-Boc-3-fluoro-DL-alanine methyl ester | Papain, aqueous buffer | N-Boc-3-fluoro-L-alanine & N-Boc-3-fluoro-D-alanine methyl ester | Stereoselective hydrolysis of the L-enantiomer |

| 3 | Separation | Mixture from Step 2 | Standard extraction/chromatography | Optically pure N-Boc-3-fluoro-L-alanine | Isolation of the desired enantiomer |

This chemoenzymatic approach highlights the utility of N-protected alanine derivatives in accessing valuable, non-natural amino acids for pharmaceutical research.

Resolution of Racemic Mixtures in Asymmetric Synthesis

The separation of racemic mixtures—a process known as resolution—is a fundamental challenge and a critical step in asymmetric synthesis. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, they cannot be separated by standard techniques such as distillation or simple crystallization. libretexts.org A widely employed strategy to overcome this is to convert the pair of enantiomers into a mixture of diastereomers. jackwestin.com Diastereomers have different physical properties and can therefore be separated by methods like fractional crystallization or chromatography. libretexts.orgjackwestin.com

t-Butoxycarbonylamino-L-alanine (Boc-L-alanine), being an enantiomerically pure and readily available chiral compound, serves as an effective chiral resolving agent for this purpose. tcichemicals.com The general principle involves reacting the racemic mixture, for example, a racemic alcohol or amine, with Boc-L-alanine. libretexts.org This reaction, typically an esterification or amidation, forms a pair of diastereomers. For instance, reacting a racemic alcohol (containing R- and S-alcohols) with pure Boc-L-alanine would result in two diastereomeric esters: (L-alanine)-(R-alcohol) and (L-alanine)-(S-alcohol).

These diastereomeric esters can then be separated. Once separated, the ester linkage is chemically cleaved (hydrolyzed), regenerating the now enantiomerically pure alcohol and recovering the Boc-L-alanine resolving agent. This methodology is particularly valuable for the resolution of axially chiral compounds, such as substituted 1,1'-binaphthalene (B165201) derivatives, which are important ligands and catalysts in many asymmetric reactions. The reaction of a racemic binaphthyl diol with Boc-L-alanine would produce diastereomeric diesters, which can be separated to ultimately isolate the pure R and S enantiomers of the diol.

Table 2: General Scheme for Racemic Resolution Using Boc-L-alanine

| Step | Description | Generic Reactants | Intermediate Product | Separation Method | Final Products |

| 1 | Diastereomer Formation | Racemic compound (e.g., R/S-Alcohol) + Boc-L-alanine | Mixture of two diastereomeric esters | N/A | Mixture of Diastereomers |

| 2 | Separation | Mixture of diastereomeric esters | N/A | Fractional Crystallization or Chromatography | Separated pure diastereomers |

| 3 | Cleavage | Pure Diastereomer 1 | N/A | Hydrolysis | Pure R-Alcohol + Boc-L-alanine |

| 4 | Cleavage | Pure Diastereomer 2 | N/A | Hydrolysis | Pure S-Alcohol + Boc-L-alanine |

This application underscores the role of t-butoxycarbonylamino-L-alanine not just as a building block, but as a crucial tool for inducing and separating chirality in the synthesis of other valuable molecules.

Applications in Peptide Chemistry and Biomolecular Research

Fundamental Role in Peptide Synthesis

N-α-tert-butoxycarbonyl-L-alanine (Boc-L-alanine) is a cornerstone reagent in both solid-phase and solution-phase peptide synthesis. The Boc group serves as a temporary shield for the alpha-amino group of alanine (B10760859), preventing unwanted reactions during the formation of peptide bonds. Its widespread use stems from its stability under various coupling conditions and its facile removal under specific acidic conditions. chemimpex.com

In Solid-Phase Peptide Synthesis (SPPS), a peptide is assembled sequentially while its C-terminus is anchored to an insoluble polymer support. bachem.com Boc-L-alanine was a foundational component in the early development of SPPS by Bruce Merrifield. peptide.comnih.gov The "Boc/Bzl" protection strategy utilizes the acid-labile Boc group for temporary N-terminal protection and more acid-stable benzyl-based groups for protecting reactive amino acid side chains. peptide.com

The SPPS cycle involving Boc-L-alanine follows a repetitive sequence of steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderate acid, typically trifluoroacetic acid (TFA), to expose a free amino group. peptide.comnih.gov

Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The next Boc-protected amino acid, such as Boc-L-alanine, is activated and coupled to the free amino group, elongating the peptide chain. iris-biotech.de

Washing: Excess reagents and byproducts are washed away, preparing the resin-bound peptide for the next cycle. iris-biotech.de

This process is repeated until the desired peptide sequence is assembled. The use of the Boc group is advantageous for synthesizing certain types of peptides, including hydrophobic ones. springernature.comnih.gov The key reaction in the deprotection step is the acid-catalyzed cleavage of the carbamate (B1207046), which generates a stable tert-butyl cation. peptide.com

| SPPS Step | Reagent/Condition | Purpose |

| N-α-Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc protecting group from the N-terminus. peptide.compeptide.com |

| Neutralization | Diisopropylethylamine (DIEA) | Converts the protonated amine to a free amine for coupling. peptide.com |

| Coupling | Boc-L-alanine, Coupling Agent (e.g., DCC, HBTU) | Forms the new peptide bond. peptide.commasterorganicchemistry.com |

| Final Cleavage | Hydrogen Fluoride (B91410) (HF) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. nih.govspringernature.com |

While SPPS is dominant for many applications, solution-phase synthesis remains crucial, particularly for large-scale production and the synthesis of short peptides or peptide fragments. In this methodology, all reactions occur in a homogeneous solution. Boc-L-alanine is essential here as well, providing the necessary N-terminal protection to ensure specific and controlled peptide bond formation. libretexts.orgpeptide.com

The synthesis of a dipeptide like Ala-Leu in solution illustrates the process:

The amino group of alanine is protected with a Boc group, forming Boc-L-alanine. This is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate (B1257347). libretexts.orglibretexts.org

The carboxyl group of leucine is protected, often as a methyl or benzyl ester. libretexts.orglibretexts.org

The two protected amino acids are coupled using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the amide (peptide) bond. masterorganicchemistry.com

Finally, the protecting groups are removed. The Boc group is cleaved with a mild acid like TFA, while the ester can be hydrolyzed. masterorganicchemistry.comlibretexts.org

This strategy prevents the uncontrolled polymerization and formation of undesired peptide sequences that would occur if unprotected amino acids were mixed. masterorganicchemistry.com

Boc-L-alanine is a fundamental building block for creating protected peptide fragments, such as dipeptides and oligopeptides. These fragments can then be used in larger convergent synthesis strategies. A common example is the synthesis of N-Boc-L-alanyl-L-alanine methyl ester. achemblock.com This compound is formed by coupling Boc-L-alanine with L-alanine methyl ester. nih.gov Such protected dipeptides are valuable intermediates, allowing for the stepwise elongation of a peptide chain in solution-phase synthesis or for the incorporation of a dipeptide unit directly during SPPS, which can be advantageous in overcoming difficult couplings. acs.org

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| N-Boc-L-alanyl-L-alanine methyl ester | C12H22N2O5 | 274.32 g/mol | 19794-10-6 |

Probing Protein Structure and Function

Beyond its role in building peptides, Boc-L-alanine is a critical tool for biochemical and biophysical research aimed at understanding how proteins work. By enabling the precise modification of peptide and protein structures, it allows researchers to probe the relationship between amino acid sequence and biological function.

Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid side chains to a protein's function, stability, or interactions. wikipedia.orggenscript.com In this method, specific amino acid residues in a peptide sequence are systematically replaced with alanine. peptide.com The resulting changes in biological activity are then measured to identify "hot spots"—residues that are critical for the protein's function. genscript.comnih.gov

Alanine is chosen for this role because its methyl side chain is small, non-reactive, and removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding capability, bulk) without significantly altering the peptide's backbone conformation. wikipedia.orgpeptide.com Boc-L-alanine is used extensively in the chemical synthesis of the peptide libraries required for these studies. peptide.com By comparing the activity of the alanine-substituted peptide to the original, researchers can deduce the importance of the replaced residue, providing key insights for structure-activity relationship (SAR) studies. peptide.comwikipedia.orgacs.org

The principles of peptide synthesis using Boc-protected amino acids can be extended to incorporate unnatural or modified versions of alanine into a peptide chain. This allows for the creation of peptides with novel properties or functionalities. For example, Boc-protected versions of fluorinated or isotopically labeled alanine derivatives can be synthesized and incorporated into peptides. researchgate.netnih.gov These modified peptides are invaluable tools for various research applications, including:

NMR Spectroscopy: Incorporation of labeled amino acids can simplify complex spectra of large proteins, enabling detailed structural analysis. nih.gov

Probing Enzyme Mechanisms: Introducing alanine analogs can help elucidate enzymatic reaction mechanisms.

Developing Novel Therapeutics: Peptides containing unnatural amino acids may exhibit enhanced stability, altered receptor binding affinity, or new biological activities. nih.gov

For instance, Boc-protected β-chloro-L-alanine has been synthesized and used to create phosphonopeptide derivatives with potential antimicrobial activity. researchgate.net The Boc protecting group strategy is versatile enough to accommodate a wide range of modifications to the alanine side chain, providing a gateway to novel biomolecules.

Biomaterials and Bioconjugation

N-Boc-L-alanine is a fundamental reagent in the construction of advanced biomaterials and for bioconjugation applications. Its primary role is to serve as the protected precursor for introducing L-alanine into synthetic peptides. peptide.comnih.gov These alanine-containing peptides are subsequently used to build functional biomaterials or are linked to other molecules to create complex bioconjugates.

Integration of Alanine-Based Peptides in Biomaterial Design

Peptide-based biomaterials, particularly hydrogels, are designed to mimic the native extracellular matrix (ECM), providing a synthetic environment that supports cell attachment, growth, and tissue regeneration. nih.govmdpi.combohrium.com The design of the constituent peptides is critical to achieving the desired material properties, such as mechanical stiffness, biodegradability, and bioactivity. frontiersin.org

The synthesis of these precisely defined peptides is accomplished via solid-phase peptide synthesis (SPPS), where N-Boc-L-alanine is a key building block. nih.govnih.gov The Boc group protects the N-terminus of alanine, allowing for the controlled, stepwise addition of amino acids to build the desired peptide chain. springernature.compeptide.com Once the peptide is synthesized, it can self-assemble or be cross-linked to form biomaterials like hydrogels. These materials can be functionalized with bioactive sequences, such as the cell-adhesion motif Arginine-Glycine-Aspartic acid (RGD), to enhance their biological performance. frontiersin.org

Table 2: Examples of Alanine-Containing Peptides in Biomaterial Applications

| Peptide Sequence/Motif | Application | Function of Alanine | Reference |

|---|---|---|---|

| RGD (Arginine-Glycine-Aspartic acid) | Functionalization of scaffolds | Often part of larger sequences where alanine can provide spacing or structural stability. | frontiersin.org |

| Alanine Scan Libraries | Structure-Activity Relationship (SAR) Studies | Systematically replaces other residues to probe functional importance. | peptide.com |

| Self-Assembling Peptides (SAPs) | Hydrogel formation for tissue engineering | Contributes to the hydrophobic interactions driving self-assembly and structural integrity. | mdpi.com |

| Enzyme Substrate Sequences | Controllable degradation of hydrogels | Alanine residues are incorporated into protease-specific sequences to tailor degradation rates. | nih.gov |

Strategies for Bioconjugation via N-Boc-L-alanine Precursors

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. This technique is widely used to attach labels (like fluorescent dyes), drugs, or other functional moieties to peptides, proteins, and other biological targets. albany.edunih.gov

N-Boc-L-alanine is an essential precursor in strategies that use peptides as scaffolds for bioconjugation. The process typically involves several steps:

Peptide Synthesis : A peptide containing one or more alanine residues is synthesized using SPPS with N-Boc-L-alanine and other protected amino acids.

Deprotection : The terminal Boc group is removed with an acid, such as trifluoroacetic acid (TFA), exposing a primary amine (-NH₂) at the N-terminus of the peptide. peptide.com

Conjugation : This newly exposed primary amine serves as a versatile reactive handle. It can be coupled to a wide variety of molecules that have a compatible functional group. A common strategy is to react the N-terminal amine with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.

Alternatively, the C-terminal carboxylic acid of the alanine-containing peptide can be activated and used as a conjugation point. The alanine residue within the peptide can function as a simple, non-functional spacer, providing distance and flexibility between the core peptide and the conjugated molecule. The use of a protected precursor like N-Boc-L-alanine is critical, as it ensures that conjugation occurs only at the desired location (e.g., the N-terminus) after the peptide has been fully synthesized and purified. nih.gov

Table 3: Common Bioconjugation Reactions Involving Peptide Functional Groups

| Reactive Group on Peptide | Reagent Functional Group | Resulting Linkage |

|---|---|---|

| N-terminal Amine (-NH₂) | NHS-ester | Amide |

| N-terminal Amine (-NH₂) | Isothiocyanate | Thiourea |

| C-terminal Carboxylic Acid (-COOH) | Amine (with carbodiimide activator) | Amide |

| Thiol (-SH) from Cysteine | Maleimide | Thioether |

Advanced Methodological Developments and Future Research Directions

Novel Protecting Group Strategies and Orthogonal Chemistry with Boc

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, valued for its stability under a range of conditions and its straightforward removal. chemimpex.com In solid-phase peptide synthesis (SPPS), the Boc group shields the alpha-nitrogen of amino acids, preventing undesirable side reactions and polymerization during the controlled, stepwise addition of amino acids to a growing peptide chain. peptide.comkilobio.com This protection strategy is fundamental to the synthesis of complex peptides and proteins for various applications, including drug development and biomaterials. chemimpex.comkilobio.com

A key concept in complex molecule synthesis is "orthogonality," which refers to the use of multiple protecting groups that can be removed under different conditions without affecting each other. peptide.combiosynth.com This allows for the selective deprotection and modification of specific functional groups within a molecule. The Boc group is a central player in many orthogonal protection schemes. For instance, the widely used Fmoc/tBu strategy in SPPS is a classic example of orthogonality, where the base-labile Fmoc group protects the N-terminus and the acid-labile tert-butyl (tBu) group protects side chains. biosynth.com

Conversely, the Boc group, being acid-labile, is often paired with base-labile or other non-acid-labile protecting groups. kilobio.com For instance, Boc-L-alanine can be used in syntheses where side-chain protecting groups need to remain intact during the removal of the N-terminal Boc group. kilobio.com The Boc/Bn (benzyl) combination is another common, albeit quasi-orthogonal, pairing. Both are removed by acid, but their differential lability to acids of varying strengths allows for selective cleavage. biosynth.com

The development of novel protecting groups that are orthogonal to Boc continues to be an active area of research. These efforts aim to expand the synthetic chemist's toolbox, enabling the creation of more complex and functionally diverse molecules. For example, researchers have developed specialized protecting groups for on-resin modifications of peptides, such as cyclization or the attachment of labels like biotin (B1667282) or fluorescent dyes. These protecting groups can be removed without cleaving the N-terminal Boc group or the peptide from its solid support. peptide.com

Interactive Table 1: Comparison of Common Protecting Group Strategies in Peptide Synthesis

| Feature | Boc/Bn Strategy | Fmoc/tBu Strategy |

| N-α Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side-Chain Protection | Typically Benzyl (Bn) based ethers/esters | Typically tert-Butyl (tBu) based ethers/esters |

| Deprotection Condition (N-α) | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |

| Cleavage from Resin | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Orthogonality | Quasi-orthogonal | Orthogonal |

| Advantages | Suitable for base-sensitive peptides. biosynth.com | Mild deprotection conditions. kilobio.com |

| Disadvantages | Harsher deprotection can damage sensitive peptides. kilobio.com | Slightly higher cost. kilobio.com |

Green Chemistry Approaches in N-(tert-Butoxycarbonyl)-L-alanine Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of N-(tert-Butoxycarbonyl)-L-alanine, aiming to reduce the environmental impact of chemical processes. researchgate.net A significant focus has been on replacing hazardous solvents, such as N,N-dimethylformamide (DMF), with more environmentally benign alternatives. unibo.it Ethyl acetate (B1210297) (EtOAc), for example, has been identified as a greener solvent for peptide synthesis, demonstrating high conversions and being readily available at a competitive price. unibo.it

Water-based synthesis is another promising green approach. researchgate.net Researchers have developed methods for microwave-assisted solid-phase peptide synthesis using nanoparticles of Boc-amino acids in water. This technique eliminates the need for organic solvents, and the microwave irradiation accelerates the reaction rates. researchgate.net The Boc strategy is particularly well-suited for green chemistry because the deprotection step generates only gaseous by-products, minimizing waste. researchgate.net

Furthermore, enzymatic and biocatalytic methods for the production of L-alanine, the precursor to Boc-L-alanine, are being explored as sustainable alternatives to traditional chemical synthesis. nih.govrsc.org These methods often operate under milder conditions and can offer high selectivity, reducing the need for extensive purification steps. For instance, a triple-enzyme system has been developed to biosynthesize L-alanine from cis-butenedioic anhydride (B1165640), a cost-effective starting material. rsc.org Another approach involves the cell-free enzymatic synthesis of L-alanine from green methanol, highlighting the potential for utilizing renewable feedstocks. researchgate.net

The development of continuous flow synthesis protocols also contributes to the greening of processes involving Boc-L-alanine. researchgate.net Continuous flow systems can offer improved efficiency, better control over reaction parameters, and reduced waste generation compared to traditional batch processes. researchgate.net

Computational and Theoretical Studies on N-(tert-Butoxycarbonyl)-L-alanine Reactivity

Computational and theoretical methods, particularly Density Functional Theory (DFT), are providing valuable insights into the structure, properties, and reactivity of N-(tert-Butoxycarbonyl)-L-alanine and related systems. researchgate.netscispace.comresearchgate.net These studies help to rationalize experimental observations and guide the design of new molecules and reactions.

DFT calculations have been employed to study the electronic structure and optoelectronic properties of L-alanine, providing a foundation for understanding how the addition of the Boc protecting group might influence these characteristics. researchgate.net For instance, studies have investigated the bandgap energy of L-alanine and how it is affected by molecular arrangement and intermolecular interactions. researchgate.net

In the context of materials science, DFT has been used to investigate the adsorption of alanine (B10760859) onto fullerene derivatives. scispace.com These studies calculate adsorption energies and analyze the nature of the interactions, such as hydrogen bonding, between the amino acid and the fullerene surface. This knowledge is crucial for the development of new composite materials with tailored properties. scispace.com

Furthermore, theoretical studies have supported the assignment of spectroscopic features, such as the metal-to-ligand charge-transfer (MLCT) transitions observed in copper complexes of Boc-L-alanine modified naphthyridine ligands. researchgate.net By modeling the electronic transitions, DFT calculations can help to confirm the nature of the observed absorption spectra. researchgate.net

Emerging Applications in Chemical Biology and Materials Science

Beyond its traditional role in peptide synthesis, N-(tert-Butoxycarbonyl)-L-alanine and its derivatives are finding new and exciting applications in the fields of chemical biology and materials science.

In chemical biology, Boc-L-alanine is utilized in the synthesis of peptidomimetics and other biologically active molecules. sigmaaldrich.com For example, it has been used in the preparation of N-propargylalanine, a precursor for generating N-(3-aryl)propylated alanine residues, which can be incorporated into novel peptide structures. sigmaaldrich.com It is also a key component in the synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities. sigmaaldrich.com

The self-assembly properties of Boc-protected dipeptides are being harnessed to create novel nanomaterials. rsc.org For instance, Boc-L-phenylalanyl-L-tyrosine can self-assemble into microspheres or microtapes depending on the solvent conditions. rsc.org These self-assembled structures can exhibit interesting properties, such as piezoelectricity, making them promising candidates for applications in sensors and energy harvesting devices. rsc.org Dipeptides embedded in electrospun fibers have been shown to generate significant output voltages under applied force. rsc.org

In the realm of drug delivery, L-alanine derivatives are being investigated for the formation of biodegradable, in situ-forming organogels. nih.gov These gels can act as implants for the sustained release of therapeutic agents. The self-assembly of these molecules in pharmaceutical oils forms a network that can encapsulate drugs, and their biocompatibility makes them suitable for parenteral administration. nih.gov

Furthermore, Boc-L-alanine plays a role in biotechnology for the production of recombinant proteins, which are essential for the development of vaccines and therapeutic proteins. chemimpex.com It is also used in neuroscience research to study neurotransmitter function and in the food industry as a building block for flavor enhancers. chemimpex.comnih.gov

Q & A

Q. What protocols ensure safe handling of Boc-L-alanine in high-throughput screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.